An In-Depth Technical Guide to 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
An In-Depth Technical Guide to 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Unique Fluorinated Propane
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane is a halogenated organic compound that holds a unique position in the landscape of specialty chemicals. Its distinct physical and chemical properties, largely dictated by the symmetrical arrangement of fluorine and chlorine atoms around a propane backbone, make it a molecule of significant interest in various scientific and industrial domains. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental characteristics and synthesis to its applications, reactivity, and the necessary protocols for its safe handling and analysis. As a fully halogenated chlorofluorocarbon (CFC), designated as CFC-216aa, its environmental profile is also a critical consideration for any application.
This document is structured to provide a logical flow of information, beginning with the compound's identification and properties, moving through its synthesis and chemical behavior, exploring its practical applications, and concluding with detailed experimental and safety protocols. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development, enabling a thorough understanding of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane and its potential.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical substance is to establish its identity and key physical characteristics. This section provides the IUPAC name, structural information, and a summary of the essential physicochemical properties of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane.
The IUPAC name for the compound with the chemical structure where two chlorine atoms and two trifluoromethyl groups are attached to the central carbon of a propane chain is 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane .[1][2]
Synonyms and Identifiers
This compound is also known by several other names and identifiers, which are crucial for searching chemical databases and literature.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | [1][2] |
| CAS Number | 1652-80-8 | [1][2] |
| Molecular Formula | C₃Cl₂F₆ | [1][3][4] |
| Molecular Weight | 220.93 g/mol | [1][3][4] |
| Appearance | Colorless, odorless liquid | [5] |
| Solubility | Slightly soluble in water | [5] |
Synthesis and Manufacturing
The synthesis of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane is not as widely documented as other common fluorinated compounds. However, based on established principles of organofluorine chemistry, a plausible and effective method involves the chlorination of a readily available fluorinated precursor.
Proposed Synthesis Route: Chlorination of Hexafluoroacetone
A primary route for the synthesis of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane is the reaction of hexafluoroacetone with a suitable chlorinating agent, such as phosphorus pentachloride (PCl₅).[6][7][8] This reaction leverages the electrophilic nature of the carbonyl carbon in hexafluoroacetone and the ability of PCl₅ to replace the carbonyl oxygen with two chlorine atoms.[6][7][8]
Reaction Scheme:
(CF₃)₂C=O + PCl₅ → (CF₃)₂CCl₂ + POCl₃
This reaction is analogous to the well-established conversion of ketones to gem-dichlorides using phosphorus pentachloride.[6][7][8]
Experimental Protocol: Synthesis of 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane
The following is a generalized protocol based on the known reactivity of phosphorus pentachloride with carbonyl compounds.[6][7][8]
Materials:
-
Hexafluoroacetone (gas or hydrate)
-
Phosphorus pentachloride (PCl₅)
-
A suitable inert solvent (e.g., carbon tetrachloride, tetrachloroethane)
-
Apparatus for gas handling (if using gaseous hexafluoroacetone)
-
Reaction vessel with a reflux condenser and a means for stirring
-
Distillation apparatus for purification
Procedure:
-
In a fume hood, charge a dry reaction vessel with phosphorus pentachloride and the inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly bubble gaseous hexafluoroacetone through the stirred suspension or add hexafluoroacetone hydrate dropwise. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitoring by GC or NMR is recommended).
-
The reaction mixture is then carefully cooled.
-
The product, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane, can be isolated by fractional distillation. The phosphorus oxychloride (POCl₃) byproduct will have a different boiling point, allowing for separation.
Causality Behind Experimental Choices:
-
Inert Solvent: An inert solvent is crucial to moderate the reaction and to facilitate stirring and heat transfer. Chlorinated solvents are often chosen for their compatibility with the reagents.
-
Cooling during Addition: The initial reaction is often vigorous and exothermic. Cooling prevents runaway reactions and minimizes the formation of byproducts.
-
Reflux: Heating to reflux ensures that the reaction goes to completion by providing the necessary activation energy.
-
Fractional Distillation: This is a standard and effective method for purifying volatile liquid products from reactants and byproducts with different boiling points.
Chemical Reactivity and Mechanisms
The chemical behavior of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane is characterized by the high stability of the C-F bonds and the reactivity of the C-Cl bonds.
Dehydrohalogenation
While the C-F bonds are exceptionally strong, the presence of chlorine atoms allows for elimination reactions under certain conditions. Dehydrochlorination, the removal of a chlorine atom and a hydrogen atom from an adjacent carbon, is a common reaction for many chlorinated hydrocarbons. However, as 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane lacks hydrogen atoms, it cannot undergo dehydrochlorination.
It can, however, be a precursor to other fluorinated olefins through different elimination pathways. For instance, it is known to be used in a high-temperature hydrogenation process to produce 1,1,3,3,3-pentafluoropropene (HFC-1225zc).
Reaction with Nucleophiles
The carbon-chlorine bonds are susceptible to nucleophilic attack, although the steric hindrance from the two trifluoromethyl groups can reduce the reaction rate.
Dehydration to form an Alkyl Fluoride
In the liquid phase, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane can undergo dehydration to form an alkyl fluoride.[4] This reaction is somewhat unusual as "dehydration" typically refers to the removal of water. In this context, it likely refers to a reaction involving the loss of elements that form a stable small molecule, leading to the formation of a C-F bond, possibly through a complex rearrangement or reaction with a fluorinating agent.
Reaction with Aldehydes
This compound is reported to be a pyridinium salt that reacts with aldehydes to produce chlorinated hydrocarbons.[4] This suggests its potential use in specific organic transformations, possibly acting as a chlorinating or dichloromethylenating agent under certain conditions.
Industrial and Research Applications
The unique properties of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane have led to its use in several specialized areas.
Intermediate in Agrochemical Synthesis
A significant application of this compound is in the production of pyrethroid pesticides and chrysanthemic acid, a natural insecticide.[4] Fluorinated groups are often incorporated into agrochemicals to enhance their efficacy and metabolic stability.
Precursor to Fluorinated Olefins
As mentioned, it can serve as a starting material in the synthesis of fluorinated propenes, which are valuable monomers for the production of fluoropolymers and are also investigated as next-generation refrigerants with low global warming potential.
Potential as a Specialty Solvent
Due to its high density, low flammability, and chemical inertness in many situations, it has potential as a specialty solvent for certain applications where traditional solvents are not suitable.[5] Its fluorinated nature can impart unique solubility characteristics.
Analytical Protocols
Accurate analysis of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane is essential for quality control, reaction monitoring, and environmental analysis. The primary techniques for its characterization are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile compounds.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
For pure samples, dissolve a small amount in a volatile solvent such as hexane or dichloromethane.
-
For reaction mixtures, a direct injection of a diluted aliquot is often possible.
-
For environmental samples, extraction and concentration steps may be necessary.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., DB-1, DB-5ms).
-
Mass Spectrometer: An electron ionization (EI) source is typically used.
GC-MS Parameters:
| Parameter | Recommended Setting |
| Injector | Split/splitless, 250 °C |
| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min |
| Oven Program | Start at 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Expected Fragmentation Pattern:
Under electron ionization, the molecule will fragment in a predictable manner. The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of chlorine and fluorine atoms or trifluoromethyl groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is invaluable for structural elucidation.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve 10-50 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
¹⁹F NMR Spectroscopy:
-
Expected Spectrum: Due to the chemical equivalence of the six fluorine atoms in the two trifluoromethyl groups, a single signal (a singlet) is expected in the proton-decoupled ¹⁹F NMR spectrum.
-
Chemical Shift: The chemical shift will be in the typical range for -CF₃ groups.[9][10][11][12][13]
¹³C NMR Spectroscopy:
-
Expected Spectrum: In the proton-decoupled ¹³C NMR spectrum, two signals are expected: one for the two equivalent -CF₃ carbons and one for the central CCl₂ carbon.
-
Coupling: The signal for the -CF₃ carbons will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). The signal for the CCl₂ carbon will be split into a septet due to coupling with the six equivalent fluorine atoms (²JCF).
Safety, Handling, and Disposal
As a chlorofluorocarbon, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane requires careful handling to minimize exposure and environmental release.
Hazard Identification
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Respiratory Protection: In case of insufficient ventilation, use a respirator with an organic vapor cartridge.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
Handling and Storage
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong reducing agents and active metals.[5]
Disposal
Disposal of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane must be in accordance with local, state, and federal regulations for hazardous waste. As a CFC, its release into the atmosphere is prohibited.[14][15] It should be disposed of through a licensed hazardous waste disposal company. Thermal destruction in a suitable incinerator is a common method for the disposal of halogenated organic compounds.[16]
Logical and Experimental Workflow Diagrams
To visually summarize the key processes discussed in this guide, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane.
Caption: Analytical workflow for the characterization of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane.
References
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UCCS SAFE OPERATING PROCEDURE: SAFE HANDLING AND DISPOSAL OF CFC's. (2021). University of Colorado Colorado Springs. [Link]
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02 91 19 - Removal and Disposal of Chlorofluorocarbons (CFC's). (2024). [Link]
- Environmental Code of Practice for Elimination of Fluorocarbon Emissions from Refrigeration and Air Conditioning Systems. (URL not provided, content cited)
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2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. PubChem. [Link]
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Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. [Link]
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19Flourine NMR. University of Sheffield. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Propane, 2,2-dichloro-1,1,1,3,3,3-hexafluoro- - Substance Details. US EPA. [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
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Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. JEOL. [Link]
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Phosphorus pentachloride. Wikipedia. [Link]
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Phosphorus pentachloride. Sciencemadness Wiki. [Link]
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Phosphorus(V) chloride, also known as phosphorus pentachloride, is used to test for the presence of an -OH. Brainly. [Link]
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Reaction of ethanol with PCl5. YouTube. [Link]
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